2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid
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Overview
Description
2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid is a complex organic compound with a unique structure that includes a triazine ring, a phenoxy group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone typically involves multiple steps. One common method includes the reaction of 4,6-diamino-2,2-dimethyl-1,3,5-triazine with a phenoxy derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like dioxane or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield . The process involves careful control of temperature and reaction time to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.
Scientific Research Applications
2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Mechanism of Action
The mechanism of action of 2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The triazine ring and phenoxy group play crucial roles in these interactions, allowing the compound to bind to specific proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4,6-Diamino-2-mercaptopyrimidine: Similar in structure but contains a mercapto group instead of a phenoxy group.
5,6-Diamino-1,3-dimethyluracil: Contains a uracil ring instead of a triazine ring.
Uniqueness
2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone is unique due to its combination of a triazine ring, phenoxy group, and piperidine moiety. This unique structure provides distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.
Properties
CAS No. |
50507-99-8 |
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Molecular Formula |
C20H32N6O5S |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid |
InChI |
InChI=1S/C18H26N6O2.C2H6O3S/c1-18(2)22-16(19)21-17(20)24(18)13-6-8-14(9-7-13)26-12-15(25)23-10-4-3-5-11-23;1-2-6(3,4)5/h6-9H,3-5,10-12H2,1-2H3,(H4,19,20,21,22);2H2,1H3,(H,3,4,5) |
InChI Key |
XCPBXNPWRLPHAY-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=C(C=C2)OCC(=O)N3CCCCC3)N)N)C |
Origin of Product |
United States |
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